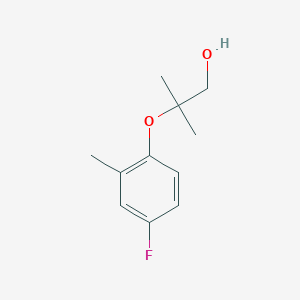![molecular formula C10H11ClF2N2 B1415630 2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1936551-83-5](/img/structure/B1415630.png)
2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Descripción general
Descripción
“2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine” is a chemical compound that includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is part of the nitrogen heterocycles used widely by medicinal chemists .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . For instance, 2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives play a significant role across various medicinal and pharmacological fields due to their versatile biological activities. These compounds are known for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities (Abu-Taweel et al., 2022). The broad range of activities suggests that derivatives of pyridine, including "2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine," could potentially find applications in the development of new therapeutic agents targeting various diseases.
Pyridine-Based Agrochemicals
The significance of pyridine derivatives extends beyond medicinal chemistry into the agrochemical industry. Pyridine-based compounds have been crucial in developing agrochemicals or pesticides, including fungicides, insecticides, acaricides, and herbicides. The efficiency in discovering novel lead compounds in the agrochemical field to meet changing market requirements highlights the importance of pyridine moieties in synthesizing new, effective pest control solutions (Guan et al., 2016).
Chemical Properties and Catalysis
The chemical properties of pyridine derivatives, including their ability to act as ligands in complex formation, are of significant interest in coordination chemistry. These compounds participate in forming stable complexes with various metals, which could have implications for catalysis, material science, and pharmaceuticals. For instance, pyridine-based Cu(II) complexes have been studied for their anticancer potency, indicating the potential for these derivatives to enhance the pharmacological effects of active compounds through solubility and bioavailability improvements (Alshamrani, 2023).
Analytical Chemistry and Chemosensing
In analytical chemistry, pyridine derivatives have been utilized as chemosensors due to their high affinity for various ions and neutral species. This application is crucial for detecting different species in environmental, agricultural, and biological samples, supporting the development of highly selective and effective chemosensors for practical applications (Abu-Taweel et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2/c11-9-5-8(1-3-14-9)6-15-4-2-10(12,13)7-15/h1,3,5H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHCJMDBFCSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)
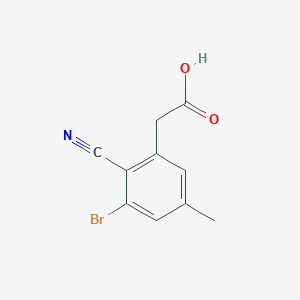
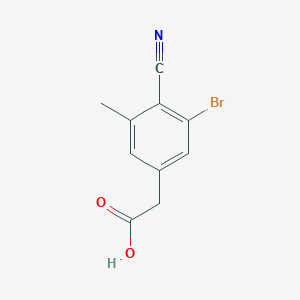
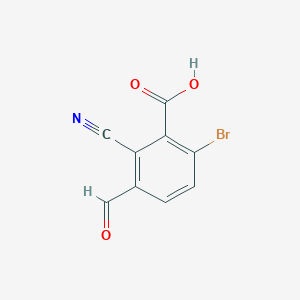

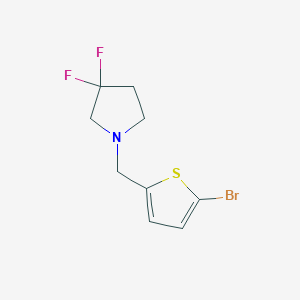
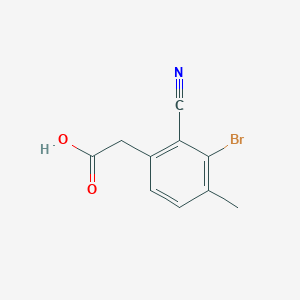

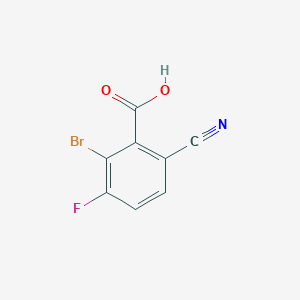
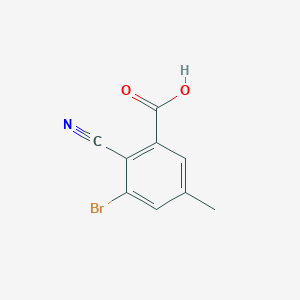
![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)
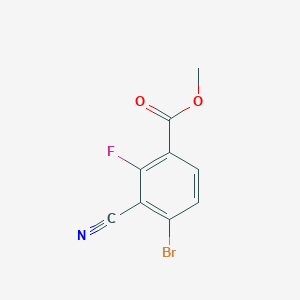
![1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B1415568.png)
